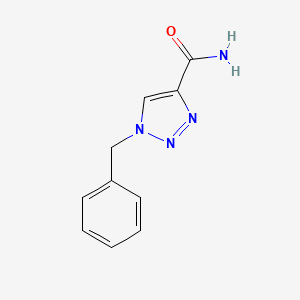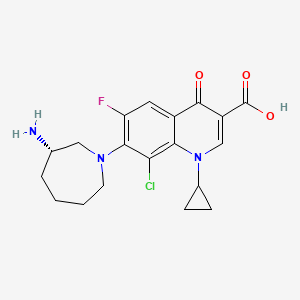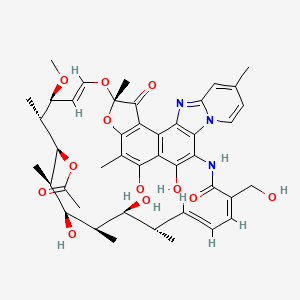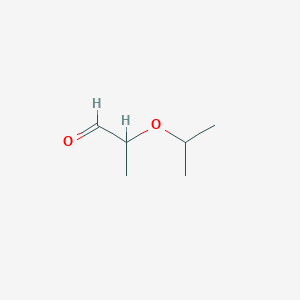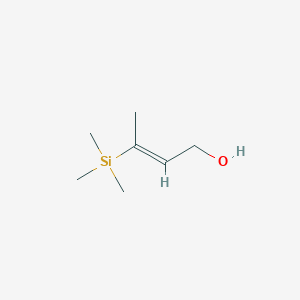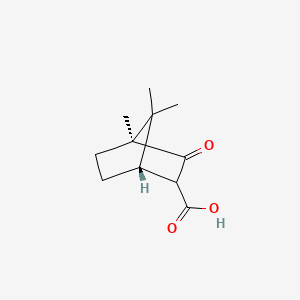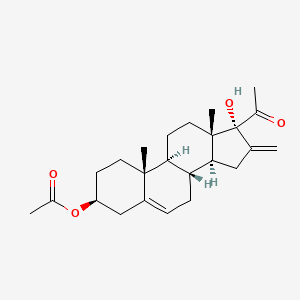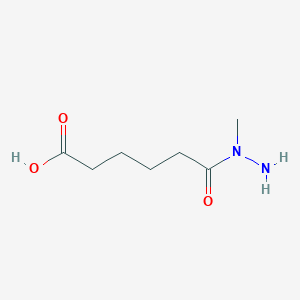
6-(1-Methylhydrazinyl)-6-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Methylhydrazinyl)-6-oxohexanoic acid, also known as methylhydrazinylhexanoic acid (MHHA), is an organic acid that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, and can be used as a catalyst in organic reactions. MHHA has also been reported to have biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 6-(1-Methylhydrazinyl)-6-oxohexanoic acid involves the reaction of 1-methylhydrazine with 6-oxohexanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.
Starting Materials
1-methylhydrazine, 6-oxohexanoic acid, N,N'-dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Chloroform
Reaction
Step 1: Dissolve 6-oxohexanoic acid (1.0 g, 7.0 mmol) and DCC (1.6 g, 7.7 mmol) in 20 mL of DMF., Step 2: Add 1-methylhydrazine (0.7 g, 9.0 mmol) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product., Step 5: Dissolve the crude product in chloroform and wash with water to remove any remaining impurities., Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 6-(1-Methylhydrazinyl)-6-oxohexanoic acid.
科学的研究の応用
MHHA has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It has been used as a catalyst in the synthesis of a variety of compounds, such as β-lactam antibiotics and other heterocyclic compounds. It has also been used in the synthesis of polymers and in the preparation of liposomes.
作用機序
The mechanism of action of MHHA is not fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule and thus facilitating the reaction. It is also believed to act as an electron-withdrawing group, withdrawing electrons from the substrate molecule and thus promoting the reaction.
生化学的および生理学的効果
The biochemical and physiological effects of MHHA are not well understood. However, it has been reported to have antioxidant and anti-inflammatory properties, and it has been shown to inhibit the growth of certain types of cancer cells. It has also been reported to have analgesic and anticonvulsant effects.
実験室実験の利点と制限
The use of MHHA in laboratory experiments has several advantages. It is relatively inexpensive, and the reaction is simple and can be carried out quickly. It is also a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. However, there are also some limitations. The reaction is sensitive to temperature and pH, and it can be difficult to control the reaction conditions.
将来の方向性
There are several potential future directions for the use of MHHA. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used to study the mechanism of action of other compounds, such as drugs. Additionally, more research could be done to better understand the biochemical and physiological effects of MHHA. Finally, more research could be done to optimize the reaction conditions and increase the yield of the reaction.
特性
IUPAC Name |
6-[amino(methyl)amino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-9(8)6(10)4-2-3-5-7(11)12/h2-5,8H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYDIQVEJWIEKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AdipicAcidMonomethylMonohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-[(2-Bromoacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-](/img/no-structure.png)
